

antimony sulfide vs bismuth sulfide for solar cell applications

Author: BenchChem Technical Support Team. **Date:** December 2025

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An in-depth comparison of **Antimony Sulfide** (Sb_2S_3) and Bismuth Sulfide (Bi_2S_3) for solar cell applications, tailored for researchers and material scientists.

Introduction

Antimony sulfide (Sb_2S_3) and bismuth sulfide (Bi_2S_3) are emerging as highly promising semiconductor materials for the next generation of photovoltaic devices. As binary metal chalcogenides from the V-VI group, they are composed of earth-abundant and non-toxic elements, presenting a significant advantage over conventional thin-film solar cells that often contain scarce or toxic elements like indium, gallium, cadmium, or lead.[1][2] Both Sb_2S_3 and Bi_2S_3 possess favorable optoelectronic properties, including high absorption coefficients and suitable bandgaps for absorbing a broad range of the solar spectrum.[3] This guide provides an objective comparison of their performance in solar cell applications, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes and structures.

Material Properties: A Comparative Overview

The intrinsic properties of Sb_2S_3 and Bi_2S_3 dictate their potential and challenges as absorber layers in solar cells. Both materials share an orthorhombic crystal structure.[4] However, their electronic and optical properties show critical differences. Sb_2S_3 generally possesses a wider bandgap, which is well-matched to the solar spectrum for single-junction cells, while Bi_2S_3 has a narrower bandgap, making it suitable for single-junction or bottom-cell applications in tandem devices.[4][5][6]

A significant finding in comparative studies is the difference in their charge-carrier dynamics. Antimony-based chalcogenide thin films tend to exhibit lower charge-carrier mobilities compared to bismuth-based ones.[7] Conversely, Bi_2S_3 has been shown to have an ultra-long carrier lifetime, which is beneficial for photoconductors but can be a complex factor in photovoltaic device efficiency.[7] Recent research indicates that annealing Bi_2S_3 films in a sulfur vapor environment can significantly increase the photoexcited carrier lifetime and mobility, boosting quantum efficiency.[6][8]

Table 1: Comparison of Key Material Properties

| Property | Antimony Sulfide (Sb ₂ S ₃) | Bismuth Sulfide (Bi ₂ S ₃) | Significance for Solar Cells |
|-----------------------------|--|---|---|
| Chemical Formula | Sb ₂ S ₃ | Bi ₂ S ₃ | Simple binary compounds with abundant, non-toxic elements.[1] |
| Crystal Structure | Orthorhombic[4][5] | Orthorhombic[4] | The one-dimensional ribbon-like structure influences charge transport.[5] |
| Band Gap (Eg) | 1.5 - 1.8 eV[5][9][10] | 1.3 - 1.7 eV[4][6] | The bandgap determines the portion of the solar spectrum that can be absorbed. Sb ₂ S ₃ 's bandgap is near-optimal for single-junction cells. |
| Absorption Coefficient (α) | > 10 ⁵ cm ⁻¹ [3] | ~10 ⁵ cm ⁻¹ [11] | High absorption allows for very thin absorber layers, reducing material usage and cost. |
| Charge Carrier Mobility (μ) | Relatively low[7] | Higher than Sb ₂ S ₃ ; ~111-165 cm ² V ⁻¹ s ⁻¹ reported after sulfur annealing.[6][7][8] | Higher mobility facilitates more efficient extraction of photogenerated charge carriers before they recombine. |
| Carrier Lifetime (τ) | Short[7] | Ultra-long[7]; ~30 ps after sulfur annealing.[6][8] | Longer lifetimes increase the probability that charge carriers will be collected at the electrodes. |

| | | | |
|-----------|-----------------------------|--|---|
| Toxicity | Low toxicity[1] | Low toxicity, environmentally friendly.[4] | A major advantage over CdTe, CIGS, and lead-based perovskite solar cells. |
| Abundance | Earth-abundant elements.[1] | Earth-abundant elements.[1] | Contributes to the potential for low-cost, large-scale manufacturing. |

Solar Cell Performance

While both materials show promise, Sb_2S_3 -based solar cells have thus far demonstrated significantly higher power conversion efficiencies (PCE) in experimental settings. Researchers have achieved PCEs exceeding 8% for Sb_2S_3 , whereas Bi_2S_3 cells have struggled to surpass the 1% mark in most configurations, though higher efficiencies have been reported for quantum dot-sensitized or composite cells.[4][12][13] The higher performance of Sb_2S_3 cells is often attributed to a more favorable band alignment with common electron and hole transport layers and potentially fewer performance-limiting defects compared to Bi_2S_3 . [7]

Table 2: Performance of Sb_2S_3 and Bi_2S_3 Solar Cells

| Absorber | Device Structure | Deposition Method | PCE (%) | Voc (V) | Jsc (mA/cm ²) | FF (%) |
|--------------------------------|--|---------------------------------|-----------------------------------|---------|---------------------------|--------|
| Sb ₂ S ₃ | FTO/CdS/ Sb ₂ S ₃ /spiro- OMeTAD/Au | Hydrothermal | 8.03% (certified 7.78%)[12] | - | - | - |
| Sb ₂ S ₃ | FTO/CdS/ Sb ₂ S ₃ /spiro- OMeTAD/Au | Chemical Bath Deposition | 7.63%[14] | 0.78 | 16.89 | 58 |
| Sb ₂ S ₃ | FTO/CdS/ Sb ₂ S ₃ /SbCl ₃ /Spiro- OMeTAD/Au | Spin Coating | 6.9% (highest 7.1%)[15] | 0.72 | - | - |
| Sb ₂ S ₃ | FTO/CdS/ Sb ₂ S ₃ /Au | Close Space Sublimation | 4.45%[16] | - | - | - |
| Bi ₂ S ₃ | FTO/CdS/ Bi ₂ S ₃ /Au | Close- Spaced Sublimation | 0.3%[11] | 0.19 | 4.6 | 32 |
| Bi ₂ S ₃ | FTO/TiO ₂ / Bi ₂ S ₃ /Au | Spin Coating | 0.39%[4] [17] | 0.96 | 0.00228 | 44 |
| Bi ₂ S ₃ | Liquid- junction cell | SILAR | 0.27% (at 0.1 sun) [18] | 0.16 | 4.20 | - |

Experimental Protocols and Methodologies

The fabrication of high-quality Sb_2S_3 and Bi_2S_3 thin films is crucial for device performance. A variety of techniques, including both solution-based and vacuum-based methods, have been explored. Chemical Bath Deposition (CBD) and Close-Spaced Sublimation (CSS) are two commonly employed and scalable methods.

Generalized Protocol for Thin-Film Solar Cell Fabrication (Chemical Bath Deposition)

This protocol outlines a typical procedure for fabricating a planar heterojunction solar cell.

- Substrate Preparation:
 - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to remove organic residues and improve the surface wettability.
- Electron Transport Layer (ETL) Deposition (e.g., CdS):
 - A layer of Cadmium Sulfide (CdS) is deposited onto the FTO substrate via CBD.
 - A typical bath contains cadmium sulfate (or cadmium chloride), thiourea, ammonium chloride (or ammonium hydroxide as a complexing agent), and deionized water.
 - The cleaned substrates are immersed in the solution, which is heated to a temperature of 60-80°C for a duration determined to achieve the desired thickness (typically 50-100 nm).
 - After deposition, the substrates are rinsed with deionized water and annealed.
- Absorber Layer Deposition (Sb_2S_3 or Bi_2S_3):
 - For Sb_2S_3 : A CBD solution is prepared using an antimony source like antimony trichloride (SbCl_3) and a sulfur source like sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). A complexing agent such as sodium citrate may be added to control the release of Sb^{3+} ions.^[14] The CdS-coated

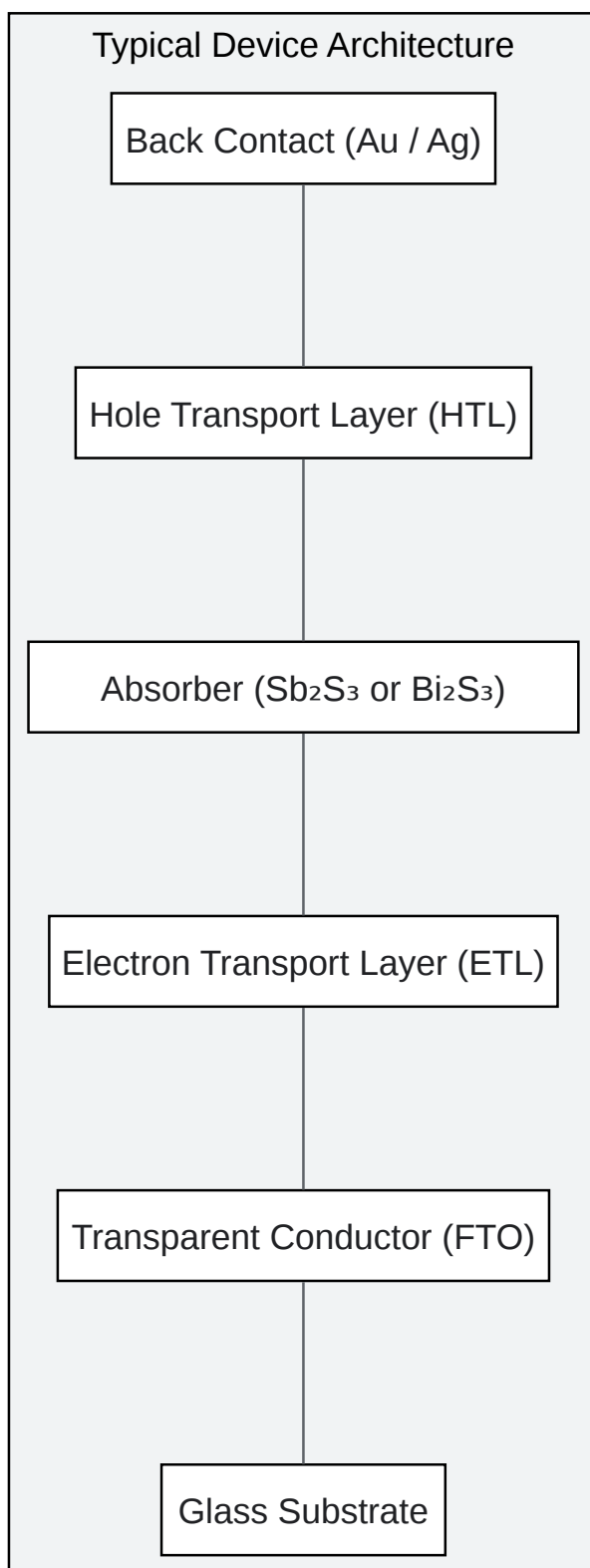
substrates are immersed in this bath at a controlled temperature (e.g., 25-90°C) for several hours.[14]

- For Bi_2S_3 : A similar CBD process is used with a bismuth source, such as bismuth nitrate ($\text{Bi}(\text{NO}_3)_3$), and a sulfur source like thioacetamide or sodium thiosulfate. The deposition is typically carried out at a temperature between 50-70°C.
- After deposition, the films are thoroughly rinsed and annealed in an inert atmosphere (e.g., N_2 or Ar) at 300-400°C to improve crystallinity and remove impurities. For Bi_2S_3 , annealing in a sulfur-rich atmosphere has been shown to be beneficial.[6][8]
- Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD):
 - For devices with a p-type HTL, a solution of Spiro-OMeTAD is often deposited via spin-coating in a glovebox.
 - The solution typically contains Spiro-OMeTAD, a dopant like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), and an additive like 4-tert-butylpyridine (tBP) in a solvent such as chlorobenzene.
- Back Contact Deposition:
 - Finally, a metal back contact, typically Gold (Au) or Silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell (e.g., 0.1 cm^2).[15]

Visualizations

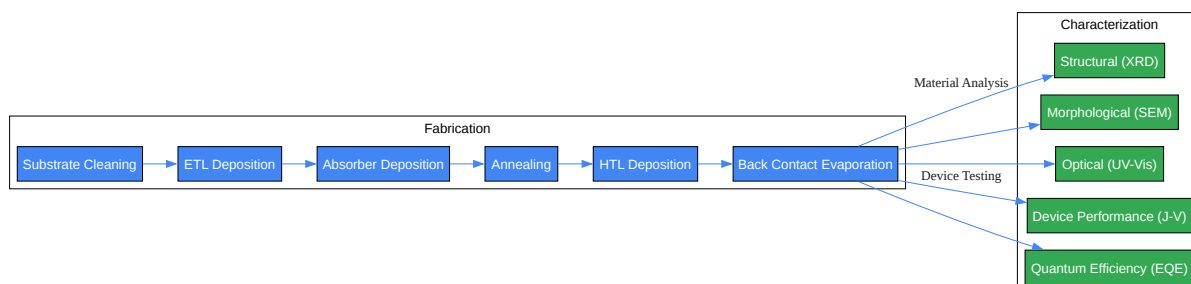
Device Architecture and Fabrication Workflow

The following diagrams illustrate the typical structure of these solar cells and the general workflow for their fabrication and characterization.



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Caption: Layered architecture of a typical Sb₂S₃/Bi₂S₃ thin-film solar cell.

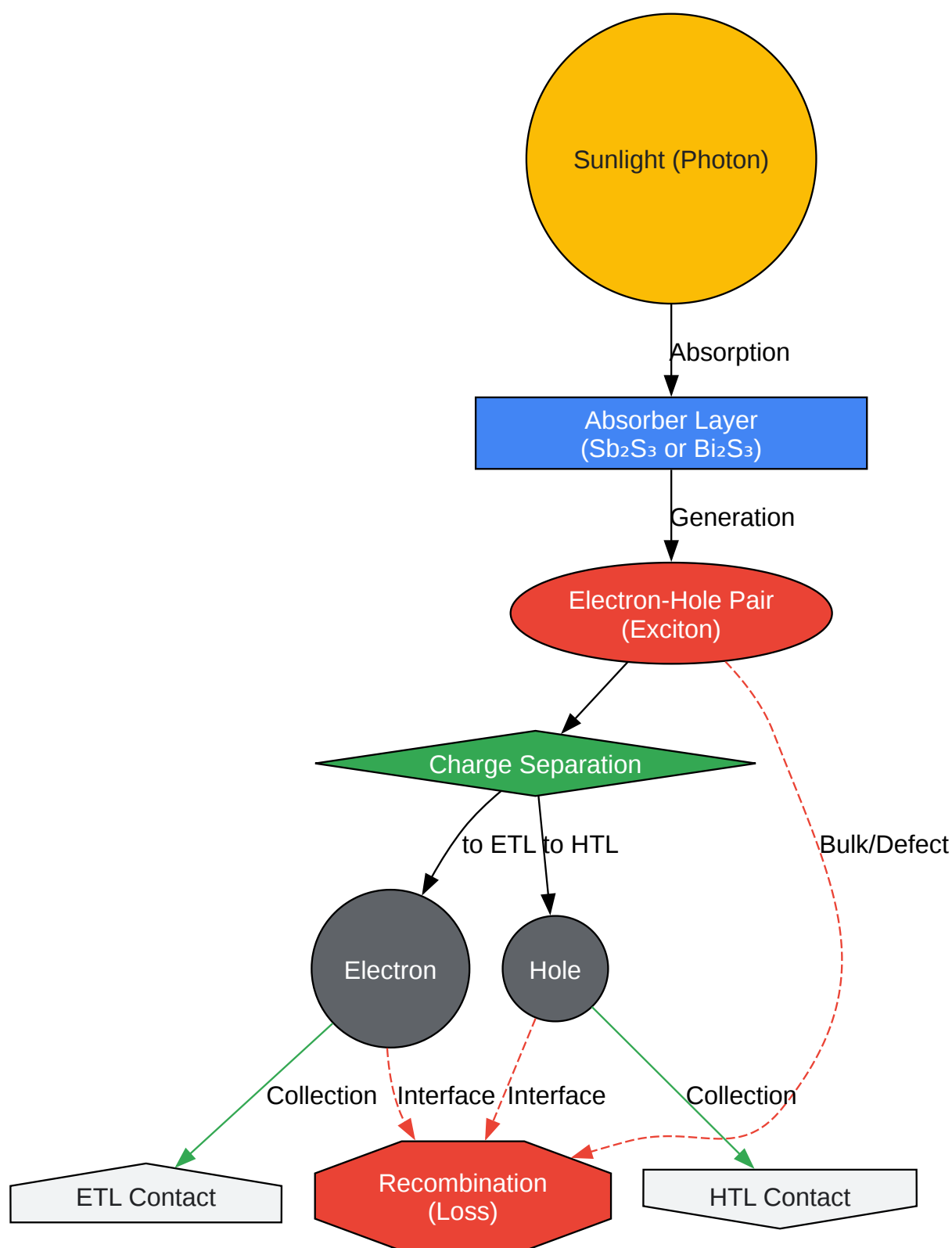


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Caption: General experimental workflow for solar cell fabrication and characterization.

Charge Carrier Dynamics

The efficiency of a solar cell is fundamentally governed by the dynamics of photogenerated charge carriers. The diagram below illustrates the desired pathway (collection) versus the loss pathway (recombination).



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Caption: Key charge carrier generation, separation, and recombination pathways.

Conclusion and Future Outlook

Both **antimony sulfide** and bismuth sulfide are compelling candidates for low-cost, stable, and environmentally benign solar cells.

Antimony Sulfide (Sb_2S_3): Currently the frontrunner in terms of demonstrated efficiency, Sb_2S_3 solar cells have surpassed the 8% PCE mark.[12] Key challenges remain in controlling film orientation, minimizing defects at the bulk and interfaces, and reducing recombination losses to push the efficiency closer to its theoretical maximum.[5][19] Future research will likely focus on defect passivation techniques, interface engineering, and the development of novel hole transport materials better suited to Sb_2S_3 's band structure.

Bismuth Sulfide (Bi_2S_3): Despite its attractive narrow bandgap and high theoretical potential, Bi_2S_3 has lagged in device performance.[13] This is often linked to challenges in material processing, leading to issues like sulfur vacancies, which can act as recombination centers, and short carrier lifetimes.[6][8] However, recent breakthroughs showing that sulfur annealing can dramatically improve carrier lifetime and mobility suggest a clear path forward.[6][8] Future work should concentrate on optimizing synthesis and post-deposition treatments to enhance film quality and on device engineering to improve charge extraction.

In summary, while Sb_2S_3 is closer to commercial viability, fundamental research into overcoming the material challenges of Bi_2S_3 could unlock its potential and lead to significant advancements in the field of earth-abundant photovoltaics.

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- To cite this document: BenchChem. [antimony sulfide vs bismuth sulfide for solar cell applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081950#antimony-sulfide-vs-bismuth-sulfide-for-solar-cell-applications]

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